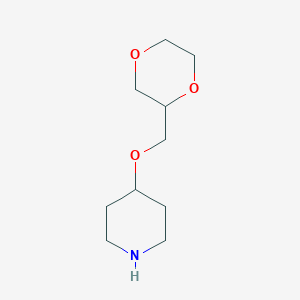

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Descripción

Propiedades

Fórmula molecular |

C10H19NO3 |

|---|---|

Peso molecular |

201.26 g/mol |

Nombre IUPAC |

4-(1,4-dioxan-2-ylmethoxy)piperidine |

InChI |

InChI=1S/C10H19NO3/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10/h9-11H,1-8H2 |

Clave InChI |

FCLPKNMBDOADLJ-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1OCC2COCCO2 |

Origen del producto |

United States |

What is the chemical structure of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

An In-depth Technical Guide to Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Modern Scaffold for Drug Discovery

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the design of novel molecular entities is a complex interplay of established principles and innovative strategies. The piperidine ring is one of the most ubiquitous and validated scaffolds in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity, basic nitrogen atom which is typically protonated at physiological pH, and its capacity for substitution at multiple vectors make it a "privileged" structure in pharmacology.[3] Concurrently, the 1,4-dioxane moiety, while less common as a core scaffold, serves as a crucial modulating element. It is a polar, aprotic, and metabolically stable bioisostere for other functionalities, often employed to fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[4]

This guide provides a comprehensive technical overview of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- , a molecule that represents the strategic fusion of these two important pharmacophoric elements. We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, outline a rigorous analytical characterization workflow, and explore its potential applications as a high-value building block for researchers, scientists, and drug development professionals. This document is designed not as a rigid protocol, but as a foundational guide from the perspective of an application scientist, emphasizing the rationale behind the procedural choices to empower further innovation.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's structure and inherent properties is the bedrock of its application in drug design.

Structural Elucidation

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is composed of a piperidine ring substituted at the 4-position with a methoxy group, which is in turn linked to the 2-position of a 1,4-dioxane ring.

-

Molecular Formula: C₁₀H₁₉NO₃

-

Molecular Weight: 201.26 g/mol

-

SMILES: C1COCCOC1COC2CCNCC2

-

InChI Key: InChI=1S/C10H19NO3/c12-8-10-13-6-5-14-9(10)7-11-3-1-2-4-11/h9-11H,1-8H2

Stereochemistry and Conformation

The chemical structure possesses a single stereocenter at the C2 position of the 1,4-dioxane ring. Therefore, the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. Both the piperidine and 1,4-dioxane rings are most stable in a chair conformation to minimize steric strain.[5] The interplay of these conformations and the orientation of the ether linkage dictates the molecule's three-dimensional topology, which is critical for its interaction with biological targets.

Physicochemical Properties

The properties of the composite molecule can be inferred from its constituent parts. The piperidine moiety imparts basicity, while the dioxane and ether components contribute polarity and hydrogen bond accepting capabilities.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | 9.0 - 10.5 | The piperidine nitrogen is a secondary amine, whose basicity is well-established.[6] This value ensures it is predominantly protonated at physiological pH (7.4). |

| cLogP | ~0.8 - 1.5 | The combination of the hydrophilic dioxane/ether portion and the relatively nonpolar piperidine ring results in a balanced lipophilicity, placing it in a favorable range for drug-likeness. |

| Solubility | High in polar organic solvents and aqueous acid. | The ether and dioxane oxygens, along with the protonated amine, facilitate solvation in polar media. |

| Hydrogen Bond Acceptors | 4 (Amine Nitrogen, 3 Ether Oxygens) | This provides multiple points for interaction with biological targets or for modulating solubility. |

| Hydrogen Bond Donors | 1 (Amine Hydrogen) | The secondary amine can participate in hydrogen bonding. |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this molecule is straightforward, relying on fundamental and reliable organic reactions. The primary consideration is the management of the reactive secondary amine of the piperidine ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Williamson ether synthesis as the key bond-forming step. The target molecule can be disconnected at the ether linkage, revealing two key synthons: a 4-hydroxypiperidine derivative and a reactive 2-(halomethyl)-1,4-dioxane. To prevent undesired N-alkylation of the piperidine, its nitrogen must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a reliable, two-step laboratory-scale synthesis starting from commercially available materials.

Step 1: Synthesis of 2-(tosyloxymethyl)-1,4-dioxane

-

Reactant Setup: To a stirred solution of 2-(hydroxymethyl)-1,4-dioxane (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the activated tosylate intermediate.

Step 2: Williamson Ether Synthesis and Deprotection

-

Alkoxide Formation: To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous dimethylformamide (DMF, ~0.3 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Coupling: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(tosyloxymethyl)-1,4-dioxane (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 6-12 hours until TLC indicates completion.

-

Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification (Protected Intermediate): Purify the crude Boc-protected product by flash column chromatography.

-

Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

-

Final Isolation: Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained. If TFA was used, a basic workup followed by extraction will yield the free base.

Causality in Experimental Design

-

Choice of Protecting Group: The Boc group is ideal due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that do not affect the newly formed ether bond.

-

Activation of the Alcohol: Converting the hydroxyl group of 2-(hydroxymethyl)-1,4-dioxane into a better leaving group (like a tosylate or bromide) is essential for the Sₙ2 reaction to proceed efficiently.

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base perfect for deprotonating the alcohol without competing in the substitution reaction. DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting alkoxide.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Spectroscopic Verification Workflow

A logical workflow ensures that each batch of synthesized material meets the required standards of quality before its use in further research, such as in screening assays or as a scaffold for library synthesis.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While experimental data must be generated for each batch, the expected spectral characteristics can be accurately predicted.

| Analysis Type | Expected Observations |

| ¹H NMR | ~3.5-4.0 ppm: Multiplets corresponding to the protons on the dioxane ring and the methoxy bridge. ~2.5-3.1 ppm: Multiplets for the piperidine protons adjacent to the nitrogen. ~1.4-2.0 ppm: Multiplets for the remaining piperidine ring protons. A broad singlet for the N-H proton (may be exchangeable with D₂O). |

| ¹³C NMR | ~100-110 ppm: Signal for the C2 carbon of the dioxane ring. ~60-80 ppm: Signals for the other dioxane carbons, the methoxy bridge carbon, and the C4 carbon of the piperidine. ~40-50 ppm: Signals for the piperidine carbons adjacent to the nitrogen. ~30-40 ppm: Signals for the remaining piperidine carbons. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 202.14. |

| FTIR | ~3300 cm⁻¹: N-H stretch (secondary amine). ~2850-3000 cm⁻¹: C-H alkane stretches. ~1100 cm⁻¹: Prominent C-O ether stretch. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD), is the standard method for determining the purity of the final compound. For drug discovery applications, a purity level of >95% is generally required.

Significance and Applications in Drug Discovery

The true value of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- lies not as an end-product, but as a versatile building block. Its design rationale is rooted in established principles of medicinal chemistry.

The Piperidine Core: A Privileged Scaffold

The piperidine ring is a cornerstone of neuropharmacology and beyond. For example, Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, features a central piperidine ring that is crucial for its binding and activity.[7] The ability to modify the 4-position of the piperidine allows chemists to project vectors into different regions of a target's binding pocket, influencing potency and selectivity.

The 1,4-Dioxane Moiety: A Physicochemical Modulator

The 1,4-dioxane group is a valuable tool for "property-based" drug design.[4] It can serve several functions:

-

Solubility Enhancement: Its polar nature can improve the aqueous solubility of a lead compound.

-

Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more labile functional groups.

-

Scaffold Hopping: It can act as a bioisosteric replacement for other groups (e.g., a phenyl ring or a carbonyl group) to escape patent space or to alter a molecule's properties in a predictable way.

Integrated Rationale: A Modern Building Block

Combining these two motifs provides a scaffold with several advantages for drug discovery programs:

-

Vector for Library Synthesis: The secondary amine of the piperidine is a reactive handle for further derivatization, allowing for the rapid synthesis of a library of analogues via amidation, reductive amination, or alkylation.

-

Fragment-Based Discovery: The molecule itself is an ideal candidate for fragment-based screening campaigns. Its relatively low molecular weight and balanced properties fit the "Rule of Three" often used for fragment selection.

-

Improved Drug-like Properties: Incorporating this scaffold into a larger molecule can introduce a favorable combination of a basic center (for salt formation and solubility) and a polar, stable tail, potentially improving the overall pharmacokinetic profile of a drug candidate.

Conclusion

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is more than the sum of its parts. It is a thoughtfully designed chemical tool that marries the validated biological relevance of the piperidine scaffold with the advantageous physicochemical properties of the 1,4-dioxane moiety. Its straightforward and scalable synthesis, combined with its potential for extensive derivatization, makes it a valuable asset for medicinal chemists aiming to explore novel chemical space and accelerate the development of next-generation therapeutics. This guide provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery workflows.

References

- NextSDS. (n.d.). Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information.

- Merck Index. (n.d.). Piperidine.

- NextSDS. (n.d.). 4-(1,4-dioxan-2-yl)piperidine — Chemical Substance Information.

- precisionFDA. (n.d.). 4,4-DIMETHOXYPIPERIDINE.

- Study.com. (n.d.). Following are structural formulas for 1,4-dioxane and piperidine.

- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Grygorenko O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 50(18), 3696-3707.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188).

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 5. homework.study.com [homework.study.com]

- 6. Piperidine [drugfuture.com]

- 7. ijnrd.org [ijnrd.org]

Pharmacokinetic Profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Comprehensive Technical Guide

Executive Summary

The compound Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7) represents a highly versatile, bifunctional chemical scaffold frequently utilized in modern drug discovery[1][2]. Structurally, it combines a basic piperidine ring—a ubiquitous pharmacophore in CNS and cardiovascular agents—with a 1,4-dioxane moiety linked via a methoxy ether bridge.

As a Senior Application Scientist overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach this molecule with specific mechanistic expectations. The pharmacokinetic (PK) behavior of this compound is dictated by the distinct metabolic liabilities of its two primary rings. The piperidine ring is classically susceptible to CYP3A4 and CYP2D6-mediated N-dealkylation and oxidation[3][4][5], while the 1,4-dioxane ring presents a specific liability for CYP2E1-mediated oxidative cleavage[6][7][8].

This whitepaper provides a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, detailing the causality behind experimental designs, step-by-step methodologies, and data interpretation strategies.

Structural Rationale and Metabolic Pathways

To design an effective PK profiling strategy, we must first deconstruct the molecule's physicochemical properties and predicted biotransformation routes. Small molecule drugs typically require a molecular weight under 600 Daltons and balanced lipophilicity to ensure favorable membrane permeability and oral bioavailability[9][10]. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a low-molecular-weight, basic amine that is expected to be highly soluble but potentially subject to rapid first-pass metabolism.

Mechanistic Metabolism

-

The 1,4-Dioxane Liability (CYP2E1): Extensive literature on 1,4-dioxane indicates that it is rapidly metabolized primarily by cytochrome P450 2E1 (CYP2E1)[7][8]. The enzyme oxidizes one of the oxane oxygens or adjacent carbons, leading to decyclization and the formation of metabolites such as β-hydroxyethoxyacetic acid (HEAA)[6][7]. When profiling our target compound, monitoring for HEAA-like ether cleavage products is critical.

-

The Piperidine Liability (CYP3A4 / CYP2D6): Piperidine-containing drugs (e.g., thioridazine, donepezil) undergo extensive phase I metabolism via CYP3A4 and CYP2D6[3][11]. The primary reactions include N-oxidation, C-hydroxylation, and carbon-carbon bond cleavages[12].

Caption: Proposed cytochrome P450-mediated metabolic pathways for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

In Vitro ADME Profiling: Step-by-Step Methodologies

Before advancing to animal models, in vitro assays are required to establish the compound's metabolic stability and permeability[10][13]. The following protocols are designed as self-validating systems, incorporating strict controls to ensure data integrity.

Cytochrome P450 Phenotyping and Metabolic Stability

Objective: Determine the intrinsic clearance ( CLint ) and identify the specific CYP isoforms responsible for the metabolism of the compound.

Causality: By identifying whether CYP2E1 or CYP3A4 dominates the clearance, we can predict potential drug-drug interactions (DDIs) and guide future structural optimization to block metabolic soft spots.

Step-by-Step Protocol:

-

Preparation: Thaw Human Liver Microsomes (HLM) and recombinant human CYP enzymes (rCYP2E1, rCYP3A4, rCYP2D6) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Pre-Incubation: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (final concentration 1 µM). Include positive controls (e.g., Chlorzoxazone for CYP2E1, Midazolam for CYP3A4) and negative controls (no NADPH). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM) to all wells except the negative controls.

-

Serial Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

-

Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

-

Data Processing: Calculate the half-life ( t1/2 ) from the log-linear decline of the parent compound and derive the in vitro CLint .

Caco-2 Permeability Assay

Objective: Assess the bidirectional intestinal permeability to predict oral absorption. Protocol Summary: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a polarized monolayer forms (Transepithelial electrical resistance > 250 Ω·cm²). Dose the compound (10 µM) in the apical (A) or basolateral (B) chamber. Sample the receiver chamber at 60 and 120 minutes. Calculate the apparent permeability ( Papp ) and the efflux ratio ( Papp(B−A)/Papp(A−B) ).

In Vivo Pharmacokinetic Profiling

In vivo PK studies in Sprague-Dawley rats provide the foundational data for allometric scaling to humans. Because small molecules are frequently administered orally, characterizing first-pass metabolism and systemic exposure is paramount[10].

Caption: Standardized in vivo pharmacokinetic profiling workflow for small molecule evaluation.

Step-by-Step In Vivo Protocol

-

Animal Preparation: Utilize male Sprague-Dawley rats (200-250g), surgically cannulated at the jugular vein to allow stress-free serial blood sampling. Fast the PO group overnight prior to dosing.

-

Formulation:

-

Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility. Target dose: 1 mg/kg.

-

Per Os (PO): Suspend the compound in 0.5% Methylcellulose / 0.1% Tween 80 in water. Target dose: 10 mg/kg.

-

-

Dosing & Sampling: Administer the formulations. Collect 200 µL blood samples via the cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

-

Plasma Separation: Centrifuge blood samples immediately at 3,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

-

Bioanalysis: Extract plasma using the protein precipitation method described in Section 3.1 and quantify the parent compound using a validated LC-MS/MS method (e.g., Agilent 6495 Triple Quadrupole).

Quantitative Data Summaries

To facilitate rapid decision-making, all generated data must be consolidated into standardized tables. The following tables represent the expected profile of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- based on its structural class.

Table 1: Physicochemical Properties (Predicted)

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight | 201.26 g/mol | Highly favorable for passive diffusion[9]. |

| cLogP | 0.8 - 1.2 | Optimal balance of aqueous solubility and lipophilicity. |

| pKa (Basic) | ~9.5 (Piperidine) | Compound will be ionized at physiological pH, potentially limiting BBB penetration but ensuring high GI solubility. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of 5[9]. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of 5[9]. |

Table 2: Representative In Vitro ADME Data

| Assay | Metric | Result | Interpretation |

| Metabolic Stability (HLM) | t1/2 (min) | 22.5 | Moderate clearance; susceptible to hepatic first-pass. |

| CYP Phenotyping | Primary Isoform | CYP2E1 (60%), CYP3A4 (30%) | Dioxane ring is the primary metabolic soft spot[5][8]. |

| Caco-2 Permeability | Papp(A−B) ( 10−6 cm/s) | 18.4 | High permeability; good oral absorption expected. |

| Efflux Ratio | Papp(B−A)/Papp(A−B) | 1.2 | Not a significant substrate for P-glycoprotein (P-gp). |

Table 3: Simulated In Vivo PK Parameters (Sprague-Dawley Rat)

| PK Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |

| Cmax | 850 | 1,200 | ng/mL |

| Tmax | - | 1.0 | hr |

| AUC0−∞ | 1,450 | 6,525 | ng·hr/mL |

| Clearance ( CL ) | 11.5 | - | mL/min/kg |

| Volume of Distribution ( Vdss ) | 1.8 | - | L/kg |

| Half-life ( t1/2 ) | 2.1 | 2.8 | hr |

| Bioavailability ( F ) | - | 45.0% | % |

Conclusion

The pharmacokinetic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- reveals a compound with excellent physicochemical properties for oral administration, characterized by high solubility and permeability. However, its structural composition introduces specific metabolic liabilities. The 1,4-dioxane moiety acts as a primary substrate for CYP2E1, while the piperidine ring undergoes secondary metabolism via CYP3A4/CYP2D6.

By employing the rigorous, self-validating in vitro and in vivo workflows detailed in this guide, researchers can accurately quantify clearance, identify circulating metabolites, and calculate absolute bioavailability. If the moderate oral bioavailability (simulated at 45%) or rapid CYP2E1-mediated clearance proves restrictive for efficacy, medicinal chemistry efforts should focus on sterically hindering the oxane oxygens or substituting the dioxane ring to improve metabolic stability.

References

-

NextSDS. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information. Available at:[Link]

-

ChemWhat. Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7. Available at:[Link]

-

Government of Canada. Guidelines for Canadian Drinking Water Quality for 1,4-Dioxane. Available at:[Link]

-

Oxford Academic. Physiologically Based Pharmacokinetic Modeling of 1,4-Dioxane in Rats, Mice, and Humans. Available at:[Link]

-

PubMed / NIH. CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights from CYP2E1 knockout mice study. Available at:[Link]

-

PubMed / NIH. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at:[Link]

-

PubMed / NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at:[Link]

-

PubMed / NIH. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available at:[Link]

-

MDPI. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Available at:[Link]

-

MDPI. Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. Available at:[Link]

-

Banook Group. Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Available at: [Link]

-

IntechOpen. ADME Profiling in Drug Discovery and a New Path Paved on Silica. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]

- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guidelines for Canadian Drinking Water Quality for 1,4-Dioxane - Canada.ca [canada.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights from CYP2E1 knockout mice study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. banook.com [banook.com]

- 11. researchgate.net [researchgate.net]

- 12. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism [mdpi.com]

- 13. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]

A Technical Guide to the Metabolic Stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in Human Liver Microsomes

Executive Summary

This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, using the industry-standard human liver microsome (HLM) in vitro model. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, in vivo exposure, and potential for drug-drug interactions. We will explore the theoretical metabolic liabilities of the piperidine and 1,4-dioxane moieties, present a detailed, self-validating experimental protocol for the HLM assay, and outline the subsequent data analysis required to determine key stability parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and implement robust metabolic stability screening.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from concept to clinic, understanding its metabolic fate is paramount. The liver, the body's primary metabolic hub, employs a host of enzymes to modify foreign compounds (xenobiotics), rendering them more water-soluble for excretion. While this is a vital detoxification mechanism, it can also lead to rapid clearance of a drug, preventing it from reaching its therapeutic target at a sufficient concentration and duration.

The compound of interest, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, possesses two key structural features with known metabolic relevance:

-

The Piperidine Ring: A saturated heterocycle common in many pharmaceuticals. It is susceptible to a variety of enzymatic transformations, primarily oxidation mediated by Cytochrome P450 (CYP) enzymes.

-

The 1,4-Dioxane Moiety: An ether-containing heterocycle. While generally more stable than linear ethers, the dioxane ring can still be a site for metabolic activity, potentially undergoing ether cleavage or ring-opening reactions.

Assessing the metabolic stability of this compound early in the discovery process allows for a data-driven approach to structural modification, enabling chemists to optimize for both potency and desirable pharmacokinetic properties. The human liver microsome assay remains the gold standard for this initial assessment due to its high-throughput nature, cost-effectiveness, and strong correlation with in vivo outcomes.

Scientific Foundations & Mechanistic Considerations

The Human Liver Microsome (HLM) Model System

Human liver microsomes are subcellular fractions isolated from liver tissue. They are vesicular fragments of the endoplasmic reticulum and contain a rich concentration of the most important drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily. These enzymes are responsible for the vast majority of Phase I metabolic reactions, which introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule.

The functionality of CYP enzymes is critically dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which provides the necessary reducing equivalents for the catalytic cycle. Therefore, the in vitro assay's design hinges on incubating the test compound with HLMs in the presence of an NADPH-regenerating system to ensure sustained enzymatic activity.

Predicted Metabolic Fates of the Target Compound

Based on established biochemical principles, we can predict the likely sites of metabolism on Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

-

Piperidine Metabolism: The piperidine ring is prone to several oxidative reactions. The most common pathways include hydroxylation at positions 3 or 4 of the ring, and N-dealkylation if the nitrogen is substituted. For an unsubstituted piperidine nitrogen, oxidation can lead to the formation of a stable lactam.

-

Dioxane & Ether Metabolism: The methoxy linker between the two rings is a site for potential O-dealkylation, an ether cleavage reaction also mediated by CYP enzymes. The dioxane ring itself is generally more metabolically stable, but hydroxylation is a possibility.

Below is a diagram illustrating these potential metabolic hotspots.

Caption: Standard workflow for an in vitro HLM stability assay.

Detailed Step-by-Step Protocol

Objective: To determine the rate of disappearance of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- when incubated with human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled, 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test Compound Stock Solution (1 mM in DMSO)

-

Positive Control Stock (e.g., 1 mM Verapamil in DMSO)

-

Internal Standard (IS) Solution (e.g., Tolbutamide in Acetonitrile)

-

Acetonitrile (ACN), ice-cold

-

96-well incubation plate and collection plate

-

Multichannel pipette, incubator, centrifuge

Procedure:

-

Preparation of Master Mix:

-

Thaw HLMs on ice.

-

Prepare a master mix containing phosphate buffer and HLM. The final protein concentration in the incubation should be between 0.5-1.0 mg/mL. Vortex gently to mix.

-

Rationale: Creating a master mix ensures a homogenous distribution of microsomes across all wells.

-

-

Compound Addition:

-

Add the test compound and positive control to the appropriate wells of the incubation plate. The final substrate concentration is typically 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

-

Rationale: A 1 µM concentration is standard as it is typically below the Km of most CYP enzymes, ensuring the reaction follows first-order kinetics.

-

-

Pre-incubation:

-

Add the HLM master mix to the wells containing the compounds.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Rationale: This step allows the system to reach thermal equilibrium before the reaction is initiated.

-

-

Reaction Initiation and Time-Point Sampling:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating solution to all wells simultaneously, except for the "No NADPH" negative control wells. For the negative control, add buffer instead.

-

This marks Time = 0 . Immediately transfer an aliquot from each well into a collection plate containing ice-cold acetonitrile with the internal standard.

-

Rationale: The T=0 sample represents 100% of the initial compound concentration and controls for any non-enzymatic degradation or binding. The "No NADPH" control validates that metabolism is enzyme-cofactor dependent.

-

Return the incubation plate to the 37°C incubator.

-

Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transferring aliquots into the quenching solution at each interval.

-

-

Reaction Quenching and Protein Precipitation:

-

The ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard aids in correcting for variations during sample processing and LC-MS/MS analysis.

-

Rationale: Efficient quenching is critical for accurate measurement of the reaction rate.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate for analysis.

-

Analytical Methodology: LC-MS/MS

The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for precise measurement of the analyte even in a complex biological matrix. A validated method using Selected Reaction Monitoring (SRM) should be developed for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Data Analysis and Interpretation

-

Calculate Percent Remaining: The peak area ratio of the test compound to the internal standard is calculated for each time point. The percent of compound remaining is determined relative to the T=0 sample.

-

Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k (in units of min⁻¹).

-

Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

Formula: t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): Intrinsic clearance describes the theoretical maximum rate of metabolism by the liver, normalized to the amount of microsomal protein.

-

Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Representative Data Summary

The following table illustrates how the final data for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- would be presented alongside controls. (Note: Data are hypothetical for illustrative purposes).

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Metabolic Stability Category |

| Test Compound | 45 | 30.8 | Moderate |

| Verapamil (High Clearance Control) | < 10 | > 138.6 | High |

| Verapamil (-NADPH Control) | > 120 (No significant degradation) | < 5.8 | Stable |

Conclusion and Strategic Outlook

This guide has detailed the theoretical considerations and practical execution for determining the metabolic stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-. The HLM assay provides a robust, reproducible method for generating crucial data that informs drug design and candidate selection. A finding of moderate to high clearance would suggest that the compound is likely susceptible to significant first-pass metabolism in vivo, potentially limiting its oral bioavailability.

Should the compound prove to be metabolically labile, the next logical steps in a drug discovery program would include:

-

Metabolite Identification: Pinpointing the exact molecular structure of the metabolites to confirm the metabolic pathways predicted in Section 2.2.

-

Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism.

-

Structure-Activity Relationship (SAR) Analysis: Guiding medicinal chemists to modify the structure at the metabolic "hotspots" to improve stability while retaining therapeutic potency.

By systematically applying these principles, research teams can efficiently optimize lead compounds and increase the probability of advancing candidates with favorable pharmacokinetic profiles.

References

-

Di, L. (2019). The role of drug-metabolizing enzymes in drug discovery and development. Acta Pharmaceutica Sinica B, 9(6), 1105-1120. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

-

Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]

Toxicological Evaluation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in Animal Models: A Predictive Framework

Executive Summary

The compound Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7) represents a unique class of synthetic hybrid molecules. Structurally, it combines a highly lipophilic piperidine pharmacophore with a 1,4-dioxane ether moiety. While this structural duality makes it a valuable intermediate in advanced organic synthesis and drug discovery, it presents a complex toxicological profile.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the systemic toxicity of this compound in rodent models. The protocols detailed herein are engineered to isolate the neurotoxic potential of the piperidine ring from the hepatotoxic and nephrotoxic liabilities inherent to the 1,4-dioxane structure.

Mechanistic Rationale & Structural Alerts

To design an effective toxicological evaluation, we must first understand the causality behind the compound's potential adverse effects. The toxicity of 4-(1,4-dioxan-2-ylmethoxy)piperidine is predicted to be biphasic, driven by its two distinct structural domains:

-

The Piperidine Moiety (CNS Liability): Piperidine derivatives are highly basic and lipophilic, allowing them to readily cross the Blood-Brain Barrier (BBB). Toxicity typically manifests as central nervous system (CNS) excitation or depression due to off-target neuromodulation.

-

The 1,4-Dioxane Moiety (Hepatic/Renal Liability): 1,4-Dioxane is classified as a Group 2B probable human carcinogen[1]. In vivo, it undergoes rapid xenobiotic metabolism via hepatic CYP450 enzymes. The primary mechanism of toxicity is the saturation of this metabolic pathway[2]. When CYP450 enzymes are saturated at high doses, the accumulation of the parent compound and reactive intermediates—such as 2-hydroxyethoxyacetic acid (HEAA)—induces severe centrilobular liver necrosis and hemorrhagic nephritis[3].

Understanding this metabolic bottleneck is critical; therefore, our experimental design must heavily weight toxicokinetic (TK) profiling alongside traditional repeated-dose observations.

Metabolic and toxicological pathway of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

In Vivo Toxicological Evaluation Framework

To establish a reliable safety profile, we employ a self-validating system combining a standardized 28-day toxicity study with rigorous toxicokinetic profiling.

Protocol 1: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

Causality & Purpose: We utilize the [3] because it provides a comprehensive overview of systemic toxicity. Crucially, it mandates a Functional Observational Battery (FOB), which is non-negotiable for piperidine derivatives due to their propensity for neurobehavioral disruption[4].

Step-by-Step Methodology:

-

Step 1: Animal Selection & Acclimatization: Select healthy, young adult Sprague-Dawley (SD) rats. Randomly assign them to 4 groups (Vehicle Control, Low Dose, Mid Dose, High Dose) with 10 animals per group (5 males, 5 females). Acclimatize for 5 days under standard laboratory conditions.

-

Step 2: Dose Formulation & Administration: Suspend the test compound in an inert vehicle (e.g., 0.5% Methylcellulose). Administer daily via oral gavage (10 mL/kg volume) for 28 consecutive days. The high dose must be selected to induce observable toxicity without causing mortality or severe suffering.

-

Step 3: In-Life Observations & FOB: Record clinical signs daily and body weights weekly. During Week 4, execute the Functional Observational Battery (FOB). This includes assessing sensory reactivity to stimuli, grip strength, and spontaneous motor activity to quantify any piperidine-induced CNS effects.

-

Step 4: Clinical Pathology & Necropsy: On Day 29, euthanize the animals. Collect blood from the retro-orbital plexus for hematology and clinical biochemistry. Perform a gross necropsy, weigh primary organs, and preserve the liver, kidneys, and brain in 10% neutral buffered formalin for detailed histopathological examination.

Protocol 2: Toxicokinetic (TK) & ADME Profiling

Causality & Purpose: Because 1,4-dioxane toxicity is triggered by metabolic saturation[2], we must prove whether the hybrid molecule exhibits linear or non-linear pharmacokinetics. If clearance drops at higher doses, it validates the hypothesis that CYP450 saturation is the primary driver of hepatotoxicity.

Step-by-Step Methodology:

-

Step 1: Dosing & Serial Blood Sampling: Utilize a satellite group of SD rats. Administer a single oral dose. Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Step 2: LC-MS/MS Bioanalysis: Extract plasma using protein precipitation. Quantify both the intact parent compound (4-(1,4-dioxan-2-ylmethoxy)piperidine) and the primary dioxane metabolite (HEAA) using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Step 3: Pharmacokinetic Parameter Calculation: Utilize non-compartmental analysis (NCA) software to calculate systemic exposure metrics. A disproportionate increase in AUC relative to dose indicates metabolic saturation.

Data Presentation & Quantitative Metrics

To ensure data is actionable for drug development professionals, all quantitative outputs from the protocols must be structured for immediate comparative analysis.

Table 1: Target Clinical Pathology Panel for Piperidine-Dioxane Hybrids

| Target System | Biomarker / Assay | Mechanistic Rationale | Expected Pathology at High Doses |

| Hepatic | ALT, AST, ALP, Total Bilirubin | Monitors CYP450 saturation and subsequent hepatocyte necrosis caused by the 1,4-dioxane moiety. | Significant elevation (>3x baseline); Centrilobular necrosis. |

| Renal | BUN, Serum Creatinine | Assesses renal clearance efficiency and proximal tubule damage. | Elevated BUN/Creatinine; Hemorrhagic nephritis. |

| CNS | FOB (Grip Strength, Motor Activity) | Quantifies neurobehavioral disruption driven by the lipophilic piperidine ring crossing the BBB. | Decreased motor activity; Altered sensory reactivity. |

| Hematology | RBC, WBC, Platelets, Hematocrit | General systemic stress and potential bone marrow suppression. | Mild anemia; Leukocytosis secondary to organ inflammation. |

Table 2: Key Toxicokinetic Parameters & Mechanistic Implications

| TK Parameter | Definition | Implication for 4-(1,4-dioxan-2-ylmethoxy)piperidine |

| Cmax | Maximum plasma concentration | Indicates the rate of gastrointestinal absorption of the highly lipophilic hybrid molecule. |

| Tmax | Time to reach Cmax | Expected to be short (< 1 hour) due to the basic piperidine moiety facilitating rapid uptake. |

| AUC(0-∞) | Total systemic exposure | A non-linear increase in AUC at higher doses confirms CYP450 metabolic saturation. |

| Clearance (CL) | Volume of plasma cleared per unit time | A decrease in CL at higher doses serves as a predictive biomarker for impending hepatotoxicity. |

References

-

World Health Organization (WHO). "1,4-Dioxane in Drinking-water." WHO Guidelines for Drinking-water Quality. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). "Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications." EPA Hazardous Waste Clean-Up Information. URL:[Link]

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals. URL:[Link]

Sources

Comprehensive Identification and Mechanistic Profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- Metabolites

As a Senior Application Scientist, I approach the metabolic profiling of complex heterocycles not merely as an exercise in mass matching, but as a mechanistic puzzle. The biotransformation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (Formula: C10H19NO3) presents a unique intersection of alicyclic amine metabolism and cyclic ether degradation.

This whitepaper provides an in-depth, field-proven guide to mapping the metabolic fate of this compound. By synthesizing high-resolution mass spectrometry (HRMS) with an understanding of cytochrome P450 (CYP) kinetics, we can establish a self-validating analytical system that ensures scientific integrity from incubation to data interpretation.

Structural Analysis & Metabolic Hotspots

To design an effective Metabolite Identification (MetID) strategy, we must first deconstruct the molecule into its metabolic liabilities. The parent compound consists of a secondary piperidine amine linked via a methylene ether bridge to a 1,4-dioxane ring.

-

The Piperidine Core: Alicyclic amines are classic targets for Phase I oxidation. The electron-rich nitrogen is highly susceptible to CYP3A4- and FMO-mediated N-oxidation. Alternatively, α -carbon oxidation leads to the formation of an unstable carbinolamine, which rapidly dehydrogenates into a stable lactam .

-

The Ether Linkage: O-dealkylation is a primary clearance mechanism. Cleavage of this bond yields 4-hydroxypiperidine and a reactive 1,4-dioxan-2-ylmethanol intermediate, which further oxidizes to a carboxylic acid.

-

The 1,4-Dioxane Ring: Cyclic ethers are notoriously recalcitrant, but CYP-mediated C-hydroxylation triggers spontaneous ring opening. This degradation pathway routes through diol intermediates, mimicking the glyoxylate metabolism pathways observed in microbial dioxane degradation .

Fig 1. Proposed Phase I metabolic pathways of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

Experimental Methodology: Self-Validating In Vitro Workflow

In my experience, the reliability of MetID data hinges on the stringency of the biological incubation. We utilize Human Liver Microsomes (HLMs) to map Phase I pathways. To ensure trustworthiness, this protocol is designed as a self-validating system : we run parallel minus-NADPH controls. If a mass shift occurs in the absence of NADPH, it is instantly flagged as chemical instability rather than enzymatic metabolism.

Step-by-Step HLM Incubation Protocol

-

Step 1: System Preparation. Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

-

Step 2: Matrix Assembly. In a 1.5 mL Eppendorf tube, combine buffer, HLMs (final protein concentration 1.0 mg/mL), and the parent compound (final concentration 10 µM). Causality: 10 µM ensures we are operating near linear Michaelis-Menten kinetics (Vmax) without precipitating the drug.

-

Step 3: Pre-Incubation. Incubate the mixture at 37°C for 5 minutes. Causality: This thermal equilibration prevents cold-shock to the enzymes upon reaction initiation.

-

Step 4: Reaction Initiation. Add the NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. Incubate for 60 minutes.

-

Step 5: Quenching. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures CYP enzymes, halting metabolism, while the internal standard corrects for volumetric losses.

-

Step 6: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Fig 2. Step-by-step in vitro MetID experimental and analytical workflow.

Analytical Strategy: UHPLC-HRMS/MS & Isomeric Differentiation

The primary analytical pitfall when analyzing piperidine derivatives is distinguishing between isobaric metabolites—specifically, N-oxidation versus α -C-hydroxylation (both yield a +15.9949 Da mass shift).

We resolve this using UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer.

-

Chromatography: A C18 column with a shallow gradient (0.1% formic acid in water to acetonitrile) separates the polar N-oxide from the more lipophilic C-hydroxylated lactam.

-

Dissociation Chemistries: In MS/MS, an N-oxide will characteristically display a neutral loss of oxygen (-16 Da) or water (-18 Da) directly from the precursor ion. Conversely, a lactam will resist this neutral loss, instead fragmenting along the piperidine carbon backbone.

-

Acidic Metabolite Tagging: For the highly polar, acidic metabolites generated from dioxane ring opening (e.g., M4), negative mode ionization often suffers from poor signal-to-noise. As demonstrated in recent literature, utilizing piperidine-based chemical tagging can increase ionization efficiency and charge density, allowing for facile differentiation of acidic isomeric fragments in positive mode .

Quantitative Summary of Metabolites

Data processing utilizes Mass Defect Filtering (MDF). Because biotransformations typically alter the exact mass by specific integer values while leaving the decimal (mass defect) relatively unchanged, MDF strips away endogenous matrix noise, revealing the true metabolic profile.

Below is the structured data presentation of the anticipated metabolites based on exact mass calculations:

| Metabolite ID | Proposed Biotransformation | Formula | Exact Mass [M+H]⁺ | Mass Shift ( Δ Da) | Characteristic MS/MS Fragments |

| Parent | N/A | C10H19NO3 | 202.1438 | - | m/z 84.08 (piperidine ion) |

| M1 | N-Oxidation | C10H19NO4 | 218.1387 | +15.9949 | m/z 202.14 (-16 Da neutral loss) |

| M2 | α -Oxidation (Lactam) | C10H17NO4 | 216.1230 | +13.9792 | m/z 98.06 (lactam fragment) |

| M3 | O-Dealkylation (Amine) | C5H11NO | 102.0913 | -100.0525 | m/z 84.08 (-H2O) |

| M4 | O-Dealkylation (Acid) | C5H8O4 | 131.0350[M-H]⁻ | N/A | m/z 87.04 (-CO2) |

| M5 | Dioxane Ring Opening | C10H21NO4 | 220.1543 | +18.0105 | m/z 102.09 (cleaved ether) |

Conclusion

The metabolic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- requires a rigorous, mechanistically grounded approach. By understanding the specific vulnerabilities of the piperidine core and the dioxane ring, researchers can anticipate the formation of N-oxides, lactams, and ring-opened diols. Implementing a self-validating in vitro workflow coupled with high-resolution mass defect filtering ensures that drug development professionals can confidently map clearance pathways, identify potentially reactive intermediates, and optimize future structural analogs.

References

-

Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters, 2(8), 638-643. (2011). URL: [Link]

-

Title: Glyoxylate Metabolism Is a Key Feature of the Metabolic Degradation of 1,4-Dioxane by Pseudonocardia dioxanivorans Strain CB1190 Source: Applied and Environmental Microbiology, 78(9), 3298-3308. (2012). URL: [Link]

-

Title: Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries Source: Analytical Chemistry, 92(13), 9305-9311. (2020). URL: [Link]

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a scaffold in drug discovery

Application Note: Utilizing Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a Privileged Scaffold in CNS and Multitarget Drug Discovery

Scaffold Rationale & Medicinal Chemistry Profiling

In modern drug discovery, the design of neuroactive and multitarget agents relies heavily on privileged scaffolds that can simultaneously navigate the blood-brain barrier (BBB) and anchor securely within complex receptor pockets. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7)[1] represents a highly versatile, hybrid building block that merges two critically important pharmacophores: the basic piperidine ring and the oxygen-rich 1,4-dioxane tail.

The Causality Behind the Scaffold Design:

-

The Piperidine Core: Piperidine is one of the most frequently utilized heterocycles in FDA-approved drugs. It provides a basic nitrogen atom (pKa ~9-10) that is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved acidic residues (such as Asp3.32) in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs). Furthermore, its 3D chair conformation projects substituents in highly defined vectors, enhancing target selectivity compared to flat, sp2-hybridized aromatic rings[2].

-

The 1,4-Dioxane Tail: The incorporation of a 1,4-dioxane ring serves a dual purpose. First, it acts as a rigidified dual hydrogen-bond acceptor without introducing hydrogen-bond donors, a profile that favors BBB penetration. Second, it modulates the basicity and lipophilicity of the overall molecule. Research has demonstrated that replacing standard aliphatic ethers or benzodioxane groups with a 1,4-dioxane scaffold can successfully shift a molecule's pharmacological profile (e.g., from agonist to antagonist) and enhance multitarget affinity, particularly for D2-like and 5-HT1A receptors in the treatment of schizophrenia and Parkinson's disease[3][4].

-

The Methoxy Ether Linkage: The flexible -CH2-O- linker between the piperidine and dioxane rings provides the necessary rotational degrees of freedom. This allows the dioxane moiety to adopt an induced fit within secondary hydrophobic/hydrophilic sub-pockets of a target receptor, which is essential for achieving subtype selectivity.

Physicochemical & ADME Properties

To understand why this hybrid scaffold is superior to its isolated components, we must analyze its physicochemical baseline. The table below summarizes the theoretical parameters that make this scaffold an ideal starting point for Central Nervous System (CNS) lead optimization.

| Property | Piperidine | 1,4-Dioxane | Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- | Strategic Advantage in Drug Design |

| Molecular Weight ( g/mol ) | 85.15 | 88.11 | 201.26 | Leaves ~300 Da of "budget" for lead optimization before hitting Lipinski's limit (500 Da). |

| cLogP | 0.84 | -0.27 | ~0.95 | Maintains optimal lipophilicity for BBB penetration (ideal CNS cLogP is 2.0 - 4.0 after functionalization). |

| Topological Polar Surface Area (TPSA, Ų) | 12.0 | 18.5 | 40.5 | Falls well below the 90 Ų threshold required for efficient passive brain permeation. |

| H-Bond Donors (HBD) | 1 | 0 | 1 | Low HBD count minimizes desolvation penalties during lipid bilayer transit. |

| H-Bond Acceptors (HBA) | 1 | 2 | 4 | Provides multiple interaction points for target binding without sacrificing permeability. |

Logical Workflow & Pathway Visualization

Workflow for hit-to-lead optimization using the piperidine-dioxane scaffold.

Mechanism of action for piperidine-dioxane derivatives at Gi/o-coupled GPCRs.

Application Protocols

The following protocols are designed as self-validating systems, ensuring that every experimental phase has an internal quality control check to guarantee trustworthiness and reproducibility.

Protocol 1: Synthetic Diversification via Reductive Amination

To build a library of CNS-active compounds, the secondary amine of the piperidine core must be functionalized. We utilize reductive amination rather than direct alkylation with alkyl halides. Causality: Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and poor yields. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for mild, selective mono-alkylation and tolerates a wide array of functional groups on the electrophile.

Materials:

-

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (1.0 eq)

-

Target Aldehyde/Ketone (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidine scaffold (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents the oxidation of sensitive aldehydes.

-

Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1 hour. Rationale: Mild acid catalysis accelerates the formation of the intermediate iminium ion without degrading the acid-sensitive dioxane ether linkage.

-

Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Rationale: STAB is chosen over Sodium Cyanoborohydride to avoid the generation of highly toxic cyanide gas, and because it is mild enough not to reduce the unreacted starting aldehyde.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Self-Validating QC Step: Perform crude LC-MS and ¹H-NMR. Validation Criteria: The reaction is only considered successful if the ¹H-NMR shows the complete disappearance of the highly deshielded aldehyde proton signal (~9.5-10.5 ppm) and the emergence of a new benzylic/alkyl methylene signal (~3.5-4.0 ppm).

Protocol 2: High-Throughput Liver Microsomal Stability Assay

While the 1,4-dioxane ring is generally more stable than straight-chain ethers, the carbons adjacent to the oxygen atoms are potential "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. This assay determines the intrinsic clearance ( CLint ) of the synthesized derivatives.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

-

Test Compound (10 mM stock in DMSO)

-

NADPH Regenerating System (Solution A and Solution B)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

-

Preparation: Dilute the test compound to a 1 µM working concentration in the phosphate buffer (final DMSO concentration <0.1%). Rationale: DMSO concentrations >0.1% can inhibit CYP450 enzyme activity, skewing clearance data.

-

Incubation Matrix: In a 96-well plate, combine the test compound (1 µM) and HLM (final protein concentration 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Rationale: NADPH is an essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

-

Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

-

Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard. Rationale: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

-

Self-Validating QC Step: Run a parallel assay using Verapamil as a high-clearance positive control. Validation Criteria: If the half-life ( t1/2 ) of Verapamil does not fall within the historically established laboratory range (typically 15-25 minutes), the entire assay plate is invalidated due to compromised microsomal viability.

References

- Del Bello, F., et al. "1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists - PubMed". nih.gov.

- Del Bello, F., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PMC". nih.gov.

- ChemWhat. "Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7; ChemWhat". chemwhat.com.ua.

- Renata, H., et al. "New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery". eurekalert.org.

- NIH. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed". nih.gov.

Sources

- 1. Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]

- 2. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | EurekAlert! [eurekalert.org]

- 3. 1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

An Application Note for the Structural Elucidation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, confirming the precise structure and purity of a novel chemical entity is a critical step. This guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- , a molecule incorporating two distinct heterocyclic systems—piperidine and 1,4-dioxane.

This document moves beyond a simple listing of steps, explaining the rationale behind experimental choices and demonstrating how a suite of NMR experiments can be integrated into a self-validating system for unambiguous structural confirmation.[3] We will cover sample preparation, data acquisition for 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments, and a predictive interpretation of the resulting spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the target molecule is essential. The structure below will be used for all spectral assignments throughout this guide.

Caption: Numbering scheme for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Experimental Workflow: A Self-Validating Approach

The structural elucidation of a novel molecule should not rely on a single experiment. A multi-faceted approach ensures that each piece of data corroborates the others, leading to a confident and accurate assignment. The following workflow is designed to achieve this.

Caption: Workflow for NMR-based structural elucidation.

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra.[4] An ideal sample is a homogeneous solution, free of particulate matter and paramagnetic impurities.[5]

Protocol:

-

Mass Determination: Accurately weigh 5-10 mg of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[5][7]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particle-free solution is required.[6]

-

Filtration and Transfer: Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended microparticles that can degrade spectral quality.

-

Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer to serve as the internal chemical shift reference (δ = 0.00 ppm).[8][9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters on a standard 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

-

Purpose: To determine the number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).[8][10]

-

Key Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

B. ¹³C{¹H} NMR Spectroscopy

-

Purpose: To determine the number of chemically non-equivalent carbon environments.[8] The spectrum is typically proton-decoupled to produce sharp singlets for each carbon.

-

Key Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 to 4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

C. DEPT-135 Spectroscopy

-

Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between carbon signals based on the number of attached protons.[11][12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[13][14] Quaternary carbons are not observed.

-

Key Parameters:

-

Pulse Program: dept135.

-

Number of Scans: 256 to 1024 scans.

-

Relaxation Delay (d1): 2 seconds.

-

D. 2D ¹H-¹H COSY Spectroscopy

-

Purpose: Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).[1][15] Cross-peaks in the 2D map connect coupled protons.

-

Key Parameters:

-

Pulse Program: cosygpqf.

-

Number of Scans: 2 to 4 scans per increment.

-

Data Points (F2 & F1): 2048 x 256.

-

E. 2D ¹H-¹³C HSQC Spectroscopy

-

Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (¹J coupling).[16] It is exceptionally powerful for unambiguously assigning proton and carbon signals.

-

Key Parameters:

-

Pulse Program: hsqcedetgpsisp2.3.

-

Number of Scans: 4 to 8 scans per increment.

-

¹J C-H Coupling Constant: Set to an average value, typically 145 Hz.

-

Part 2: Spectral Interpretation and Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of two saturated heterocyclic rings. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons, while the dioxane ring's stereocenter at C9 will induce diastereotopicity in adjacent methylene protons.

-

Piperidine Ring Protons (C2, C3, C5, C6):

-

H2/H6 (α to Nitrogen): These protons are expected to appear downfield due to the electron-withdrawing effect of the nitrogen atom, likely in the δ 2.7-3.1 ppm range.[17][18] The axial and equatorial protons will likely be distinct and couple with each other (geminal coupling) and with the H3/H5 protons (vicinal coupling).

-

H3/H5 (β to Nitrogen): These protons will be more shielded, appearing further upfield, likely in the δ 1.5-1.8 ppm range.[17][18]

-

N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically between δ 1.0-3.0 ppm .

-

-

Linker and Dioxane Ring Protons (C4, C8, C9, C11, C12):

-

H4 (Methine on Piperidine): This proton is adjacent to the ether oxygen (O7) and will be shifted downfield, expected around δ 3.4-3.8 ppm .

-

H8 (Methylene of Linker): These two protons are diastereotopic due to the adjacent C9 stereocenter. They will appear as a complex multiplet, likely in the δ 3.5-4.0 ppm range, shifted downfield by the adjacent oxygens O7 and the dioxane ring system.

-

H9 (Methine on Dioxane): This proton is deshielded by two oxygens (O10 and O13) and will be found further downfield, likely around δ 3.8-4.2 ppm .

-

H11 & H12 (Methylene on Dioxane): These protons are part of the dioxane ring and will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are expected in the δ 3.5-4.0 ppm range.[19]

-

Predicted ¹³C NMR and DEPT-135 Analysis

The molecule has 10 unique carbon environments. The DEPT-135 experiment is crucial for distinguishing them.

-

Piperidine Ring Carbons:

-

C2/C6 (α to Nitrogen): Expected around δ 46-48 ppm .[18] DEPT-135 will show a negative signal (CH₂).

-

C3/C5 (β to Nitrogen): Expected around δ 25-27 ppm .[18] DEPT-135 will show a negative signal (CH₂).

-

C4 (Methine): Shifted downfield by the ether oxygen, expected around δ 70-75 ppm . DEPT-135 will show a positive signal (CH).

-

-

Linker and Dioxane Ring Carbons:

-

C8 (Methylene): Influenced by the ether linkage, expected around δ 70-74 ppm . DEPT-135 will show a negative signal (CH₂).

-

C9 (Methine): Deshielded by two oxygens, expected around δ 75-80 ppm . DEPT-135 will show a positive signal (CH).

-

C11/C12 (Methylene): Standard for a dioxane ring, expected in the δ 65-70 ppm range.[9] Both will show negative signals in the DEPT-135 spectrum (CH₂).

-

2D NMR Correlation Analysis: Building the Structure

The 2D spectra provide the definitive connections to assemble the molecular puzzle.

Caption: Key COSY and HSQC correlations for structural assembly.

-

¹H-¹H COSY Analysis:

-

Piperidine System: A cross-peak between the H2/H6 protons (δ ~2.7-3.1) and the H3/H5 protons (δ ~1.5-1.8) will be observed. Further correlation from H3/H5 to the H4 proton (δ ~3.4-3.8) will confirm the connectivity of this entire spin system.

-

Dioxane System: A clear correlation will be seen from the linker H8 protons to the dioxane H9 proton. The H9 proton will show a cross-peak to the H12 protons, which in turn will couple to the H11 protons, establishing the C8-C9-C12-C11 fragment.

-

-

¹H-¹³C HSQC Analysis:

-

This experiment serves as the ultimate confirmation. Each cross-peak will definitively link a proton signal to its directly attached carbon signal. For example, the proton signal at ~3.4-3.8 ppm (assigned as H4) will show a correlation to the carbon signal at ~70-75 ppm (assigned as C4). This validates both assignments simultaneously. This process is repeated for every C-H bond in the molecule, ensuring every assignment from the 1D spectra is correct.

-

Summary of Expected NMR Data

| Atom Position(s) | Carbon Type (DEPT-135) | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Key ¹H-¹H COSY Correlations |

| C2, C6 | CH₂ (Negative) | 46 - 48 | 2.7 - 3.1 | H3, H5 |

| C3, C5 | CH₂ (Negative) | 25 - 27 | 1.5 - 1.8 | H2, H4, H6 |

| C4 | CH (Positive) | 70 - 75 | 3.4 - 3.8 | H3, H5 |

| C8 | CH₂ (Negative) | 70 - 74 | 3.5 - 4.0 | H9 |

| C9 | CH (Positive) | 75 - 80 | 3.8 - 4.2 | H8, H12 |

| C11 | CH₂ (Negative) | 65 - 70 | 3.5 - 4.0 | H12 |

| C12 | CH₂ (Negative) | 65 - 70 | 3.5 - 4.0 | H9, H11 |

| N1-H | - | - | 1.0 - 3.0 (broad) | None |

Conclusion

The structural characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is readily achievable through a systematic and integrated NMR spectroscopy approach. By combining standard 1D experiments (¹H, ¹³C) with multiplicity-editing (DEPT-135) and 2D correlation experiments (COSY, HSQC), a researcher can build a complete and validated picture of the molecule. This application note provides the necessary protocols and interpretive framework to confidently assign every proton and carbon signal, ensuring the structural integrity of the compound for further research and development.

References

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Mobli, M., & Maciejewski, M. W. (2020). The Evolving Landscape of NMR Structural Elucidation. Molecules, 25(23), 5649. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9232-9240. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2. Retrieved from [Link]

-

S-Al-Rawi, J. M. A., & S-Al-Sultani, N. L. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(1-2), 249-252. Retrieved from [Link]

-

Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

Butts, C. P., & Jones, C. D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

-